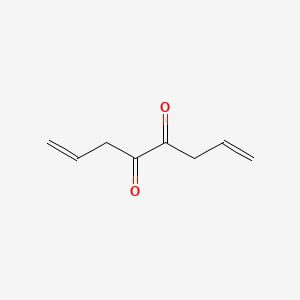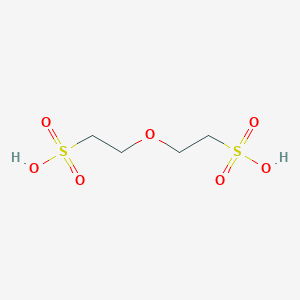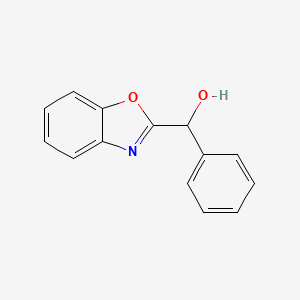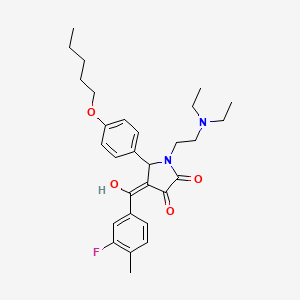
Octa-1,7-diene-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-1,7-diene-4,5-dione is an organic compound characterized by the presence of two double bonds and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octa-1,7-diene-4,5-dione can be achieved through several methods. One common approach involves the oxidation of Octa-1,7-diene-4,5-diol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Octa-1,7-diene-4,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under mild conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octa-1,7-diene-4,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Octa-1,7-diene-4,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify the activity of target proteins and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Octadiene: A related compound with similar structural features but lacking the ketone groups.
Octa-1,7-diene-4,5-diol: The diol precursor to Octa-1,7-diene-4,5-dione.
Conjugated Dienes: Compounds with similar double bond arrangements but different functional groups.
Propiedades
Número CAS |
88992-54-5 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
octa-1,7-diene-4,5-dione |
InChI |
InChI=1S/C8H10O2/c1-3-5-7(9)8(10)6-4-2/h3-4H,1-2,5-6H2 |
Clave InChI |
PEVWZOMQYCTDER-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(=O)C(=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea](/img/structure/B14151085.png)
![6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14151092.png)
![2-Fluoro-N-[2-[2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide](/img/structure/B14151093.png)
![1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14151100.png)

![2-Chloro-1-[1-(2-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]ethanone](/img/structure/B14151108.png)
![6-cyclohexyl-2-hydroxy-1-(4-methoxybenzyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14151109.png)
![(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione](/img/structure/B14151111.png)

![4-tert-butyl-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14151134.png)
![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)

